2-chloro-5-ethyl-3-Pyridinemethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
(2-chloro-5-ethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H10ClNO/c1-2-6-3-7(5-11)8(9)10-4-6/h3-4,11H,2,5H2,1H3 |
InChI Key |
WVJDQJNEHDVMGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)Cl)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 5 Ethyl 3 Pyridinemethanol and Analogous Structures
Retrosynthetic Analysis of the 2-chloro-5-ethyl-3-Pyridinemethanol Scaffold
A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The primary alcohol functionality in the target molecule can be derived from the reduction of a corresponding aldehyde or carboxylic acid. This leads to the key intermediate, 2-chloro-5-ethyl-3-pyridinecarboxaldehyde or 2-chloro-5-ethylnicotinic acid.
The ethyl group at the 5-position and the chloro group at the 2-position can be introduced through various methods. One approach involves the functionalization of a pre-existing pyridine (B92270) ring. For instance, a 2-chloropyridine (B119429) scaffold could be elaborated by introducing the ethyl and formyl (or carboxyl) groups. Another strategy is to construct the pyridine ring with the required substituents already incorporated into the acyclic precursors.
A plausible retrosynthetic route is as follows:
Disconnect the hydroxymethyl group: The 3-hydroxymethyl group can be formed by the reduction of a 3-formyl or 3-carboxyl group. This points to 2-chloro-5-ethyl-3-pyridinecarboxaldehyde or 2-chloro-5-ethylnicotinic acid as immediate precursors.
Disconnect the ethyl group: The 5-ethyl group could be installed on a 2-chloro-3-substituted pyridine ring via a cross-coupling reaction or other C-C bond-forming methods.
Disconnect the chloro group: The 2-chloro substituent can be introduced by chlorinating a corresponding 2-hydroxypyridine (B17775) or a pyridine-N-oxide. This is often a crucial step as direct chlorination of pyridine can lead to a mixture of products. wikipedia.org
Deconstruct the pyridine ring: The fully substituted pyridine ring can be conceptually disassembled into simpler acyclic fragments that can be brought together in a cyclization reaction.
This analysis highlights two major strategic approaches: (A) building the pyridine ring from acyclic precursors with subsequent modifications, or (B) starting with a simpler pyridine derivative and introducing the necessary functional groups step-by-step.
Approaches to Pyridine Ring Formation and Functionalization
The construction and elaboration of the pyridine ring are central to the synthesis of the target molecule. Both building the ring from scratch and modifying a pre-formed ring are viable and widely used strategies in organic synthesis. nih.gov
The formation of the pyridine ring itself can be achieved through various cyclization strategies, often involving the reaction of aldehydes, ketones, and ammonia (B1221849) or its derivatives. nih.gov These methods allow for the convergent assembly of highly substituted pyridines.
One prominent method is the Hantzsch pyridine synthesis , which, in its classic form, involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. While versatile, controlling the regiochemistry with multiple different starting materials can be a challenge.
Another powerful approach involves the cyclization of 1,5-dicarbonyl compounds with an ammonia source. A modern variation of this is a three-step procedure where enones are converted into 1,5-dicarbonyls, which then cyclize with hydroxylamine (B1172632) hydrochloride to yield a variety of substituted pyridines. wikipedia.org
Metal-catalyzed cycloadditions, such as the [2+2+2] cycloaddition of nitriles with two alkyne molecules, offer a highly convergent route to pyridines. chemicalbook.com These reactions provide access to complex substitution patterns that might be difficult to achieve through classical methods.
In the context of intermediates like 2-chloronicotinic acid, a multi-step synthesis starting from simple molecules like acetaldehyde (B116499) and malononitrile (B47326) has been developed, involving the formation of a cyclization precursor followed by cyclization, chlorination, and hydrolysis. patsnap.com
Table 1: Selected Cyclization Approaches for Pyridine Ring Synthesis
| Cyclization Method | Precursors | Key Features |
|---|---|---|
| Hantzsch Synthesis | β-ketoester, aldehyde, ammonia | Forms a dihydropyridine intermediate that requires oxidation. |
| From 1,5-Dicarbonyls | 1,5-dicarbonyl compound, ammonia source | Direct formation of the pyridine ring. |
| [2+2+2] Cycloaddition | Alkyne (2 equiv.), nitrile (1 equiv.) | Metal-catalyzed, convergent, good for complex substitutions. chemicalbook.com |
| From Acetaldehyde | Acetaldehyde, sodium methylate, methyl formate (B1220265), malononitrile | Multi-step process leading to functionalized pyridines like 2-chloronicotinic acid. patsnap.com |
Introducing carbon-based functional groups onto an existing pyridine ring is a common and powerful strategy. The electron-deficient nature of the pyridine ring influences its reactivity, making it susceptible to nucleophilic attack but challenging for electrophilic substitution. patsnap.com
C-H Functionalization: Direct C-H bond functionalization has emerged as a highly efficient method for modifying heterocycles. Metal-catalyzed reactions can selectively introduce alkyl or aryl groups at specific positions on the pyridine ring, avoiding the need for pre-functionalized starting materials. patsnap.com For instance, ortho-alkylation of pyridines can be achieved using rare-earth metal catalysts. patsnap.com
Cross-Coupling Reactions: Traditional cross-coupling reactions, such as Suzuki, Negishi, or Stille couplings, are widely used. These typically involve reacting a halopyridine (e.g., a chloropyridine) with an organometallic reagent. For example, an ethyl group could be introduced at the 5-position of a 2,3-disubstituted pyridine via a cross-coupling reaction.
Functional Group Interconversion: A hydroxymethyl group is often introduced by reducing a more stable and synthetically accessible functional group like a carboxylic acid or an aldehyde. For example, 2-chloronicotinic acid can be reduced to 2-chloropyridine-3-methanol. patsnap.com A patent describes the reduction of 2-chloronicotinic acid to the corresponding alcohol using sodium borohydride (B1222165) and boron trifluoride diethyl etherate. patsnap.com The precursor acid, in turn, can be synthesized by oxidizing an alkyl group, such as in the one-step oxidation of 2-chloro-3-ethylpyridine (B1356614) to 2-chloronicotinic acid using ozone. google.com
Strategies for Introducing Halogen and Alkyl Substituents on the Pyridine Nucleus
The precise placement of halogen and alkyl groups is critical for the synthesis of the target molecule. The electronic properties of the pyridine ring dictate the strategies for these transformations.
The introduction of a chlorine atom at the 2-position of the pyridine ring is a key transformation. Due to the electron-deficient nature of pyridine, direct electrophilic halogenation is often difficult and can require harsh conditions. nih.gov
Several methods have been developed to achieve selective chlorination:
From Pyridine-N-Oxides: A common and effective strategy is to first oxidize pyridine to pyridine-N-oxide. The N-oxide activates the 2- and 4-positions towards electrophilic attack. Reaction of the N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) introduces a chlorine atom at the 2-position, followed by the removal of the N-oxide oxygen. wikipedia.orguwyo.edu
From Hydroxypyridines: 2-Hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone) can be converted to 2-chloropyridine by treatment with chlorinating agents such as phosphoryl chloride. wikipedia.org
Vapor-Phase Chlorination: Direct chlorination of pyridine with chlorine gas at high temperatures (e.g., >250 °C) can produce 2-chloropyridine, although it often yields a mixture of mono- and dichlorinated products. ebi.ac.uk
A patent describes a process for preparing 2-chloro-5-chloromethyl-pyridine by reacting a 2-alkoxy-5-alkoxymethyl-pyridine with a chlorinating agent like phosphorus oxychloride and phosphorus pentachloride. google.com
Table 2: Comparison of Chlorination Methods for Pyridine
| Method | Starting Material | Reagent(s) | Typical Position(s) Chlorinated |
|---|---|---|---|
| From N-Oxide | Pyridine-N-oxide | POCl₃ or SOCl₂ | 2-position |
| From Hydroxypyridine | 2-Hydroxypyridine | POCl₃ | 2-position |
| High-Temperature Gas Phase | Pyridine | Cl₂ | Mixture, primarily 2- and 2,6- |
| From Alkoxypyridine | 2-Alkoxy-5-alkoxymethyl-pyridine | POCl₃, PCl₅ | 2-position and side chain |
The term "oxidative chlorination" can refer to reactions where the substrate is oxidized concurrently with chlorination. In the context of pyridine chemistry, several processes can be viewed through this lens.
High-temperature, gas-phase radical chlorinations are inherently oxidative. nih.gov These reactions involve the homolytic cleavage of chlorine molecules to generate chlorine radicals, which then abstract hydrogen atoms from the pyridine ring, followed by reaction with another chlorine molecule to form the chloropyridine. These reactions are less sensitive to the electronic effects of the ring nitrogen compared to ionic mechanisms. nih.gov
Additionally, complexes of chlorine and pyridine have been reported to act as oxidizing agents, for example, in the oxidation of alcohols to carbonyl compounds. nih.gov While not a direct chlorination of the pyridine ring itself, this demonstrates the oxidative nature of such complexes which could be involved in certain chlorination pathways.
Chlorination Techniques for Pyridine Derivatives
Chlorination of Side Chain Methyl Groups
The chlorination of a methyl group on a pyridine ring is a critical step in the synthesis of many pyridine derivatives. This process, however, can be complicated by the basic nature of the pyridine nitrogen. The hydrogen chloride produced during chlorination can react with the methylpyridine, forming a hydrochloride salt. This salt is a solid with low reactivity towards further chlorination, which can hinder the reaction. google.comgoogle.com
To circumvent this issue, various methods have been developed. One approach involves carrying out the chlorination in the presence of an inactive solvent and a hydrogen chloride acceptor, such as sodium carbonate. google.com Another method involves the addition of a basic aqueous solution during the reaction to neutralize the hydrogen chloride and/or the hydrochloride salt as it forms. google.comgoogleapis.com Controlling the pH of the reaction liquid is crucial; if the pH falls too low, a significant amount of the unreactive hydrochloride salt is produced, and if it's too high, the formation of the chlorine radical is inhibited, stopping the reaction. googleapis.com
For instance, the chlorination of 2-chloro-5-methylpyridine (B98176) can be performed to yield a mixture of 2-chloro-5-monochloromethylpyridine, 2-chloro-5-dichloromethylpyridine, and 2-chloro-5-trichloromethylpyridine. googleapis.com These chlorinated products are useful intermediates in the synthesis of various commercial products. google.com
Table 1: Products of Side-Chain Chlorination of 2-chloro-5-methylpyridine
| Product Name | Chemical Formula |
| 2-chloro-5-monochloromethylpyridine | C6H5Cl2N |
| 2-chloro-5-dichloromethylpyridine | C6H4Cl3N |
| 2-chloro-5-trichloromethylpyridine | C6H3Cl4N |
Alkylation Methodologies for Pyridine Rings
Introducing alkyl groups onto a pyridine ring can be achieved through several methodologies, often involving the creation of a vinylpyridine precursor followed by selective hydrogenation.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. libretexts.orgresearchgate.net It can be effectively used to synthesize vinyl-substituted pyridines by coupling a halopyridine with a vinylboronic acid or a potassium vinyltrifluoroborate. nih.govnih.gov This method is advantageous due to its tolerance of a wide range of functional groups and generally good reaction yields. nih.gov
The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.gov Highly stable and active palladium-phosphine catalysts have been developed that are effective for the Suzuki-Miyaura coupling of various pyridine and indole (B1671886) boronic acids. organic-chemistry.org These catalysts show good performance even with challenging substrates like aminoheteroaryl halides. organic-chemistry.org
Table 2: Examples of Suzuki Coupling for Vinylpyridine Synthesis
| Reactants | Catalyst | Product |
| Bromopolypyridines and potassium vinyltrifluoroborate | Palladium complex | Vinyl-substituted polypyridyl ligands |
| 5-bromo-2-methylpyridin-3-amine and arylboronic acids | Pd(PPh3)4 | 5-aryl-2-methylpyridin-3-amine derivatives |
| 3-amino-2-chloropyridine and 2-methoxyphenylboronic acid | Palladium-dialkylbiphenylphosphine complex | 3-amino-2-(2-methoxyphenyl)pyridine |
The Wittig reaction provides a classic and reliable method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org This reaction involves the use of a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form a new carbon-carbon double bond. wikipedia.orgmnstate.edu A key advantage of the Wittig reaction is that the position of the newly formed double bond is fixed, avoiding the mixtures of isomers that can result from other methods like alcohol dehydration. libretexts.org
In the context of pyridine synthesis, the Wittig reaction can be used to introduce a vinyl group by reacting a pyridine aldehyde with a suitable phosphonium (B103445) ylide. tandfonline.comtandfonline.com The stereochemistry of the resulting alkene (E or Z configuration) depends on the nature of the ylide used. wikipedia.orgorganic-chemistry.org A recent development has shown a novel approach to construct 4-alkylpyridines using dearomatized pyridylphosphonium ylide intermediates in a Wittig olefination-rearomatization sequence. nih.gov
Once a vinylpyridine has been synthesized, the vinyl group can be selectively hydrogenated to an ethyl group. This reduction must be carefully controlled to avoid the hydrogenation of the pyridine ring itself.
Various catalysts have been employed for this purpose. Ruthenium nanoparticles immobilized on poly(4-vinylpyridine) have been shown to be efficient for the selective hydrogenation of the heterocyclic ring of quinoline, a related nitrogen-containing aromatic compound. nih.gov Palladium catalysts, often modified with polymers like poly-2-vinylpyridine, have also been studied for the hydrogenation of unsaturated compounds. researchgate.net Rhodium catalysts, such as Rh2O3, have been used for the reduction of various unprotected pyridines under mild conditions. rsc.org However, with some catalysts, chemoselectivity can be an issue, and the alkene group may be reduced simultaneously with the pyridine ring. rsc.org In some electrocatalytic hydrogenation systems, both the aromatic ring and the vinyl group of 2-vinylpyridine (B74390) are hydrogenated to produce 2-ethylpiperidine. acs.org
Table 3: Catalysts for Selective Hydrogenation
| Catalyst | Substrate Example | Product |
| Ruthenium nanoparticles on poly(4-vinylpyridine) | Quinoline | 1,2,3,4-tetrahydroquinoline |
| Palladium complexes on poly(vinylpyridine) | Unsaturated aldehydes and alcohols | Corresponding saturated compounds |
| Rhodium oxide (Rh2O3) | 2-Vinylpyridine | 2-Ethylpiperidine |
Synthesis of the Pyridinemethanol Moiety
The final step in the synthesis of the target molecule is the creation of the pyridinemethanol group. This is typically achieved through the reduction of a corresponding pyridine carboxylic acid or its ester derivative.
The reduction of pyridine carboxylic acids or their esters to the corresponding alcohols is a common transformation. researchgate.net Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this purpose. byjus.commasterorganicchemistry.com LiAlH4 can reduce esters, carboxylic acids, and other carbonyl compounds to primary alcohols. byjus.comlibretexts.orgyoutube.com
Sodium borohydride (NaBH4) is a milder reducing agent and is generally used for the reduction of aldehydes and ketones. harvard.edumasterorganicchemistry.compressbooks.pub While it typically does not reduce esters under standard conditions, its reactivity can be enhanced by the addition of certain additives like aluminum chloride, allowing for the reduction of some pyridine carboxylic esters. researchgate.netresearchgate.net The choice of reducing agent and reaction conditions is critical to achieve the desired transformation without affecting other functional groups present in the molecule.
Table 4: Reducing Agents for Pyridine Carboxylic Acid/Ester Reduction
| Reducing Agent | Reactivity | Typical Substrates |
| Lithium Aluminum Hydride (LiAlH4) | Strong | Carboxylic acids, esters, aldehydes, ketones |
| Sodium Borohydride (NaBH4) | Mild | Aldehydes, ketones |
| Sodium Borohydride with additives (e.g., AlCl3) | Enhanced | Some esters |
Hydrolysis of Chloromethyl Precursors
The synthesis of pyridinemethanols can be achieved through the hydrolysis of corresponding chloromethyl-substituted pyridine precursors. This common synthetic transformation involves the nucleophilic substitution of the chlorine atom in the chloromethyl group (-CH₂Cl) with a hydroxyl group (-OH). The precursor for the target compound, this compound, would be 2-chloro-3-(chloromethyl)-5-ethylpyridine.
The general reaction proceeds by treating the chloromethyl compound with water or a hydroxide (B78521) source. The reaction conditions can be modulated to achieve optimal yields. For instance, the synthesis of 2-chloro-5-chloromethylpyridine, a closely related precursor, is well-documented. google.comprepchem.comnih.gov Its subsequent hydrolysis would yield 2-chloro-5-pyridinemethanol. A typical procedure involves heating the chloromethyl pyridine derivative in an aqueous solution, sometimes with the addition of a base like sodium bicarbonate to neutralize the hydrochloric acid formed as a byproduct. prepchem.com
In an analogous synthesis, 2-chloro-5-hydroxymethylthiazole is prepared from 2-chloro-5-chloromethylthiazole (B146395) by first displacing the aliphatic chlorine with a formate anion, followed by hydrolysis. semanticscholar.org This two-step method, involving the formation of a formate ester intermediate, can be an alternative to direct hydrolysis and is sometimes preferred to achieve higher yields and purity. semanticscholar.org
The synthesis of the required chloromethyl precursor, such as 2-chloro-5-chloromethylpyridine, can be accomplished through various routes. One method involves the chlorination of 2-chloro-5-methylpyridine. google.com Another approach starts from 2-hydroxy-5-hydroxymethyl-pyridine, which is chlorinated using agents like phosphorus pentachloride or thionyl chloride to yield the dichloro derivative. google.com A patented process describes the synthesis of 2-chloro-5-chloromethyl-pyridine from 2-methoxy-5-methoxymethyl-pyridine using phosphorus oxychloride and phosphorus(V) chloride. google.com The reaction is typically performed with cooling, followed by reflux and subsequent workup involving neutralization and extraction. google.com
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| 2-methoxy-5-methoxymethyl-pyridine | PCl₅, POCl₃ | Reflux, 3 hours | 2-chloro-5-chloromethylpyridine | 45% | google.com |
| 2-chloro-5-(hydroxymethyl)pyridine | SOCl₂, 1,2-dichloroethane | Reflux, 4.5 hours | 2-chloro-5-(chloromethyl)pyridine | High (75.9g from 70.3g) | prepchem.com |
| 6-hydroxynicotinic acid | 1. SOCl₂2. H₂/Pd-C3. H₂/Pd-C4. PCl₅ | Multi-step process | 2-chloro-5-chloromethyl-pyridine | 95% (final step) | google.com |
Enzymatic Catalysis in Chiral Alcohol Synthesis of Related Pyridinemethanols
Enzymatic catalysis offers a powerful strategy for the synthesis of chiral alcohols, including pyridinemethanol derivatives, with high enantioselectivity. nih.gov This approach is particularly valuable in the pharmaceutical industry where the specific stereoisomer of a compound is often responsible for its therapeutic activity. nih.gov Biocatalytic methods, utilizing enzymes like alcohol dehydrogenases, transaminases, and oxidases, can operate under mild conditions and often surpass traditional chemical routes in stereoselectivity. nih.gov
For the synthesis of chiral pyridinemethanols, alcohol dehydrogenases (ADHs) are of significant interest. These enzymes catalyze the asymmetric reduction of a corresponding pyridyl ketone to a chiral secondary alcohol, using a cofactor such as NAD(P)H. nih.gov Protein engineering, including directed evolution and rational design, has been instrumental in developing robust enzyme variants with expanded substrate scope and enhanced catalytic efficiency, making them suitable for the synthesis of complex pharmaceutical intermediates. nih.gov
The synthesis of chiral amines, which shares mechanistic principles with chiral alcohol synthesis, provides relevant examples. Engineered ω-transaminases have been successfully used in the large-scale production of sitagliptin, a prominent anti-diabetic drug. nih.gov Similarly, amine dehydrogenases have been engineered to catalyze the reductive amination of ketones to produce chiral amines. nih.gov These advancements highlight the potential for developing specific enzymes for the asymmetric synthesis of this compound, likely starting from 2-chloro-5-ethyl-3-acetylpyridine.
To enhance the industrial viability of these processes, strategies such as enzyme immobilization are employed. Immobilization on solid supports can improve enzyme stability, simplify product separation, and enable catalyst recycling, which is crucial for cost-effective manufacturing. nih.gov
| Enzyme Class | Reaction Type | Application | Key Advantages | Reference |
| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of ketones | Synthesis of chiral secondary alcohols | High enantioselectivity, mild conditions | nih.gov |
| Transaminase (ω-TA) | Reductive amination (ketone to amine) | Industrial synthesis of chiral amines (e.g., sitagliptin) | High efficiency, expanded substrate scope through engineering | nih.gov |
| Amine Dehydrogenase (AmDH) | Reductive amination (ketone to amine) | Synthesis of chiral amines from ketones using ammonia | Can be engineered for specific substrates | nih.gov |
Advanced Synthetic Routes and Catalytic Systems
Palladium-Catalyzed Synthetic Protocols
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, providing efficient routes to complex molecules like substituted pyridines. nih.gov These methods often involve cross-coupling reactions or C-H bond activation, enabling the construction of the pyridine core or the introduction of substituents with high regioselectivity. nih.govnih.gov
One prominent approach is the palladium-catalyzed multi-component synthesis. For example, steroidal and non-steroidal substituted pyridines have been prepared from a β-halovinyl aldehyde, an alkyne, and benzylamine (B48309) using a Pd(OAc)₂ catalyst under microwave irradiation. nih.gov This type of convergent synthesis allows for the rapid assembly of highly functionalized pyridine rings.
Another powerful strategy involves the C-H activation of α,β-unsaturated oxime ethers. A cationic palladium(II) catalyst, in conjunction with a sterically hindered pyridine ligand, can effectively catalyze the reaction between β-aryl-substituted α,β-unsaturated oxime ethers and alkenes. nih.gov The proposed mechanism suggests an electrophilic C-H alkenylation of the oxime, followed by aza-6π-electrocyclization and subsequent aromatization to form the pyridine product. nih.gov This method offers a pathway to 4-aryl-substituted pyridines that are challenging to access through other means. nih.gov
The choice of palladium catalyst and ligands is critical and can influence selectivity. For instance, the use of DPPF palladium(II) complexes is common in cross-coupling reactions, though their performance can be sensitive to additives, unlike nickel catalysts which are more affected by coordinating functional groups. youtube.com Palladium catalysts have also been developed for the aerobic oxidation of alcohols, including benzyl (B1604629) alcohols, to aldehydes and ketones, which is relevant to the functional group transformation of pyridinemethanols. researchgate.net
| Reaction Type | Catalyst System | Substrates | Key Features | Reference |
| Multi-component Reaction | Pd(OAc)₂ | β-halovinyl aldehyde, alkyne, benzylamine | Microwave-assisted, solvent-free, rapid assembly | nih.gov |
| C-H Activation/Cyclization | Pd(OAc)₂, hindered pyridine ligand | α,β-unsaturated oxime ether, alkene | Access to multi-substituted pyridines, high regioselectivity | nih.gov |
| Cross-Coupling | DPPF Palladium(II) complex | Aryl halides, boronic acids | Less sensitive to additives than nickel catalysts | youtube.com |
| Alcohol Oxidation | Hydroxyapatite-supported Pd(0) | Benzyl alcohols | Green procedure in water, catalyst recycling | researchgate.net |
Iridium-Containing Catalysts in Selective Hydrogenation
Iridium-based catalysts have emerged as exceptionally effective for the hydrogenation of pyridines to piperidines, a transformation of significant value in medicinal chemistry due to the prevalence of the piperidine (B6355638) scaffold in FDA-approved drugs. eventsair.comepfl.ch The direct hydrogenation of the aromatic pyridine ring is challenging due to its inherent stability and potential to poison catalysts. chemrxiv.org
Homogeneous iridium catalysts have been developed that can operate under mild conditions with low catalyst loadings. eventsair.com A key strategy involves the use of an acid co-catalyst to break the aromaticity of the pyridine ring, facilitating its reduction. eventsair.com This approach demonstrates broad functional group tolerance, allowing for the synthesis of highly substituted and functionalized piperidines that were previously difficult to access. eventsair.comchemrxiv.org For example, reduction-sensitive groups such as nitro, azido, and bromo remain intact during the hydrogenation. chemrxiv.org
The development of chiral iridium complexes shows promise for the enantioselective hydrogenation of pyridines, leading to chiral piperidines. epfl.chthieme-connect.com A mixed-ligand approach, combining phosphine (B1218219) and phosphoramidite (B1245037) ligands, has been reported for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, yielding chiral piperidines with good enantioselectivity. thieme-connect.com
Furthermore, iridium-catalyzed hydrogenation can be strategically "interrupted." This involves a partial hydrogenation of the pyridine ring to an unsaturated intermediate, which can then be trapped by a nucleophile, allowing for further functionalization. nih.gov This pioneering strategy combines C-H and C-C bond formation in a single process, rapidly building molecular complexity. nih.gov
| Catalyst Type | Reaction | Key Features | Substrate Scope | Reference |
| Homogeneous Ir-catalyst with acid co-catalyst | Pyridine Hydrogenation to Piperidine | Mild conditions, low catalyst loading, broad functional group tolerance | Mono- and multi-substituted pyridines | eventsair.comchemrxiv.org |
| Chiral Iridium Complexes (mixed ligand) | Asymmetric Hydrogenation of Pyridinium Salts | Good enantioselectivity, access to chiral piperidines | 2-substituted pyridinium bromides | thieme-connect.com |
| Iridium Catalyst for Transfer Hydrogenation | Interrupted Hydrogenation/Functionalization | Combines hydrogenation with C-C bond formation | Pyridinium salts | nih.gov |
Ruthenium-Based Catalysis in Alcohol Dehydrogenation Relevant to Pyridinemethanol Functionality
Ruthenium-based catalysts are highly efficient for the dehydrogenation of alcohols, a fundamental transformation in organic chemistry. nih.govresearchgate.net This process is the reverse of alcohol synthesis and is relevant to the pyridinemethanol functionality, as it can convert the hydroxymethyl group into a formyl group (aldehyde). Acceptorless dehydrogenation, where the reaction proceeds without an external hydrogen acceptor and liberates hydrogen gas, is a particularly atom-economical and environmentally friendly approach. rsc.orgrsc.org
A variety of ruthenium complexes have been shown to catalyze the dehydrogenation of a wide range of alcohols, including primary, secondary, aliphatic, aromatic, and heteroaromatic alcohols. nih.govrsc.org For instance, pyridylamine-ligated arene-Ru(II) complexes can efficiently convert primary alcohols into their corresponding carboxylic acids in toluene, with quantitative release of H₂. nih.gov The reaction proceeds through an aldehyde intermediate. nih.gov
Pincer-type ruthenium complexes are also prominent in this field. researchgate.net A [RuCl₂(p-cymene)(IMes)] complex, in the presence of a base like K₃PO₄, catalyzes the acceptorless dehydrogenation of secondary alcohols to ketones and primary alcohols to esters (via dimerization of the intermediate aldehyde). rsc.org Cationic ruthenium(II) complexes bearing a 2,6-bis(pyrazol-3-yl)pyridine (NNN) pincer ligand have demonstrated high selectivity for the dehydrogenation of primary alcohols to aldehydes with yields up to 99% under mild conditions. rsc.org
The mechanism of these reactions can vary, but often involves either a metal-centered pathway or a metal-ligand cooperative pathway. nih.gov Computational studies have been employed to elucidate these mechanisms, aiding in the design of more efficient catalysts. nih.gov
| Catalyst System | Substrate | Product | Key Features | Reference |
| Pyridylamine ligated arene-Ru(II) complexes | Primary alcohols (including heteroaromatic) | Carboxylic acids (via aldehyde intermediate) | Acceptorless, quantitative H₂ release | nih.gov |
| [RuCl₂(p-cymene)(IMes)] | Primary alcohols | Esters | Acceptorless, base-mediated | rsc.org |
| [RuCl₂(p-cymene)(IMes)] | Secondary alcohols | Ketones | Acceptorless, base-mediated | rsc.org |
| Cationic Ru(II) NNN-pincer complex | Primary alcohols | Aldehydes | High selectivity (up to 99% yield), mild conditions | rsc.org |
Purification and Isolation Strategies in this compound Synthesis
The purification and isolation of the final product are critical steps in any synthetic sequence to ensure the desired level of purity. For this compound and related structures, standard laboratory techniques are employed, tailored to the physicochemical properties of the compound and the impurities present.
A common and effective method for the purification of pyridine derivatives is column chromatography. google.com In the synthesis of a precursor, 2-methoxy-5-methoxymethyl-pyridine, the crude product was purified by chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent. google.com The polarity of the solvent system is optimized to achieve effective separation of the target compound from unreacted starting materials and byproducts.
For more challenging separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) is a powerful tool. This technique was successfully used to separate and purify 2-chloro-5-trichloromethylpyridine from a complex mixture of chlorination products. nih.gov The method involved a reversed-phase C18 column and a gradient elution with an acetonitrile (B52724)/water mobile phase, resulting in a product with 99.01% purity. nih.gov
Following reactions, a standard workup procedure is typically performed before the final purification. This often involves quenching the reaction, followed by extraction into an organic solvent. For example, in the synthesis of 2-chloro-5-chloromethylpyridine, the reaction mixture was diluted with ice-water, neutralized, and extracted with ethyl acetate. google.com The combined organic phases are then washed (e.g., with brine), dried over a drying agent like sodium sulfate (B86663) or magnesium sulfate, and filtered. google.comchemicalbook.com The solvent is then removed under reduced pressure (e.g., using a rotary evaporator) to yield the crude product as a residue. google.comchemicalbook.com
Distillation under reduced pressure is another viable purification method, particularly for liquid products that are thermally stable. An oily residue of 2-chloro-5-chloromethyl-pyridine was distilled at 120°C under a vacuum of 16 mm Hg to yield a colorless oil. google.com If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step.
| Purification Method | Application Example | Key Parameters | Outcome | Reference |
| Column Chromatography | 2-methoxy-5-methoxymethyl-pyridine | Silica gel, petroleum ether/ethyl acetate eluent | Separation from reaction byproducts | google.com |
| Preparative HPLC | 2-chloro-5-trichloromethylpyridine | Reversed-phase C18 column, acetonitrile/water gradient | High purity product (99.01%) | nih.gov |
| Distillation | 2-chloro-5-chloromethyl-pyridine | 120°C / 16 mm Hg | Purification of oily residue | google.com |
| Aqueous Workup/Extraction | 2-chloro-5-chloromethylpyridine | Neutralization, extraction with ethyl acetate, drying | Isolation of crude product from aqueous phase | google.com |
Fractional Distillation for By-product Separation
Fractional distillation is a fundamental technique for separating liquid components of a mixture that have different boiling points. In the context of synthesizing this compound and its analogs, this method is frequently employed to separate the desired product from unreacted starting materials, solvents, and reaction by-products.
The successful application of fractional distillation relies on the differences in volatility between the target compound and its contaminants. For instance, in the synthesis of related compounds like 2-chloro-5-chloromethylpyridine, distillation under a water pump vacuum is a common final purification step to remove lower-boiling solvents and higher-boiling impurities. google.com The process involves heating the crude reaction mixture to its boiling point and allowing the vapor to rise through a fractionating column. This column provides a large surface area, often packed with glass beads or rings, where repeated vaporization and condensation cycles occur, leading to a more efficient separation of components with close boiling points.
In a typical industrial application for a related compound, 2-chloro-5-chloromethyl-1,3-thiazole, a crude product is first treated with a lower alcohol, such as methanol (B129727). This treatment helps to convert certain impurities into more easily separable forms. Following this, the mixture is subjected to distillation to first remove a fraction of initial distillate containing the alcohol and other volatile impurities, before collecting the purified product. google.com This approach highlights the importance of pre-distillation treatments to enhance the efficacy of the separation.
For analogous pyridine derivatives, vacuum distillation is often the method of choice to prevent thermal degradation of the product at atmospheric pressure. epo.orggoogleapis.com For example, in the preparation of 2-chloro-5-methylpyridine, vacuum stripping is used to remove the product from the reaction mixture. epo.org The efficiency of the separation is dependent on factors such as the length and type of the fractionating column, the reflux ratio, and the pressure at which the distillation is conducted.
Table 1: Distillation Parameters for Analogous Compounds
| Compound | Distillation Type | Pressure | Observations | Reference |
| 2-chloro-5-chloromethylpyridine | Vacuum Distillation | Water pump vacuum | Used to remove solvent and purify the final product as a liquid residue. | google.com |
| 2-chloro-5-chloromethyl-1,3-thiazole | Fractional Distillation | Reduced pressure | Pre-treated with methanol to aid in impurity removal before fractionation. | google.com |
| Methyl 4-formylpentanoate | Distillation | Not specified | Crude product purified by distillation at 83-85°C. | epo.org |
| 2-chloro-5-methylpyridine | Vacuum Stripping | 35-40 mm of Hg | Used to separate the product from the reaction mixture using a Vigreux column. | epo.org |
Chromatographic Purification Techniques
Chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For compounds like this compound, which possess polar functional groups, chromatographic methods are highly effective for achieving very high purity levels.
Column Chromatography:
A common laboratory and industrial-scale chromatographic method is column chromatography using silica gel as the stationary phase. In the synthesis of a precursor to a related pyridine derivative, 2-methoxy-5-methoxymethyl-pyridine, the crude product is purified by chromatography on silica gel. google.com The separation is achieved by eluting the mixture through the column with a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate. google.com The choice of eluent is critical and is optimized to achieve the best separation between the desired product and its impurities.
Preparative High-Performance Liquid Chromatography (HPLC):
For achieving the highest purity, especially when dealing with complex mixtures or isomers that are difficult to separate by distillation, preparative HPLC is the method of choice. A study on the purification of 2-chloro-5-trichloromethylpyridine from a photochemical chlorination reaction mixture demonstrates the effectiveness of this technique. nih.gov A reversed-phase C18 column was used with a gradient elution of acetonitrile in water as the mobile phase. nih.gov This method resulted in a product with a purity of over 99%. nih.gov Given the structural similarities, a similar HPLC method could be developed for the purification of this compound.
Table 2: Chromatographic Purification Parameters for Analogous Compounds
| Compound | Chromatographic Method | Stationary Phase | Mobile Phase | Purity Achieved | Reference |
| 2-methoxy-5-methoxymethyl-pyridine | Column Chromatography | Silica Gel | Petroleum ether/Ethyl acetate (5:1) | Not specified | google.com |
| 2-chloro-5-trichloromethylpyridine | Preparative HPLC | Zorbox-C18 | Gradient of 30% acetonitrile in water | >99.01% | nih.gov |
| 2-chloro-5-chloromethyl-pyridine intermediate | Column Chromatography | Silica Gel | Not specified | Sufficient for subsequent reaction steps | google.com |
The selection between fractional distillation and chromatography, or a combination of both, depends on the specific requirements of the synthesis, including the nature of the impurities, the desired final purity, and the scale of the operation. Often, a preliminary purification by distillation is followed by a final polishing step using chromatography to achieve the highest quality product.
Chemical Transformations and Reactivity of 2 Chloro 5 Ethyl 3 Pyridinemethanol
Reactivity of the Pyridine (B92270) Ring System
The pyridine ring in 2-chloro-5-ethyl-3-pyridinemethanol is rendered electron-deficient by the electronegative nitrogen atom. This intrinsic property, coupled with the presence of a chloro substituent at the 2-position, makes the ring susceptible to a variety of transformations, particularly nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The chlorine atom at the C-2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. The reaction proceeds via an addition-elimination mechanism. Nucleophilic attack on the carbon bearing the chlorine leads to a tetrahedral intermediate, which then rearomatizes by expelling the chloride ion. nih.gov
The reactivity of 2-chloropyridines in SNAr reactions is significantly higher than that of their carbocyclic analogue, chlorobenzene. This heightened reactivity allows for the displacement of the chloro group by a wide range of nucleophiles, including amines, alkoxides, and thiolates, often under milder conditions than those required for unactivated aryl halides.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Pyridines
| Nucleophile | Product Type | General Reaction Conditions |
| Primary/Secondary Amines | 2-Amino-5-ethyl-3-pyridinemethanol derivatives | Heating with the amine, often in a solvent like ethanol (B145695) or in the absence of a solvent. |
| Alkoxides (e.g., Sodium Methoxide) | 2-Alkoxy-5-ethyl-3-pyridinemethanol derivatives | Reaction with the corresponding alcohol in the presence of a base, or with a pre-formed alkali metal alkoxide. google.com |
| Thiolates | 2-Thioether-5-ethyl-3-pyridinemethanol derivatives | Reaction with a thiol in the presence of a base. |
Note: The conditions and yields can vary significantly based on the specific nucleophile and the full substitution pattern of the pyridine ring.
Pyridine Activation Strategies for Diversified Functionalization
Further activation of the pyridine ring can be achieved through the formation of the corresponding pyridine N-oxide. The N-oxide group is a strong activating group that enhances the electrophilicity of the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to both nucleophilic attack and other transformations.
The oxidation of this compound to its N-oxide can be accomplished using various oxidizing agents, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting N-oxide can then undergo a variety of reactions. For instance, treatment with phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can reintroduce a chlorine atom at the 4-position or lead to other rearrangements, providing a route to further functionalized pyridines.
Formation of Pyridinium (B92312) Salts and Subsequent Transformations
The nitrogen atom of the pyridine ring can be readily alkylated by reaction with alkyl halides to form quaternary pyridinium salts. nih.gov These salts are highly activated towards nucleophilic attack and can serve as precursors for the formation of pyridinium ylides.
The formation of a pyridinium salt from this compound would involve reaction with an alkylating agent, such as methyl iodide or benzyl (B1604629) bromide. The resulting pyridinium salt would exhibit enhanced reactivity.
Reactions Involving the Hydroxymethyl Functional Group
The primary alcohol functionality at the 3-position of the pyridine ring offers a handle for a variety of derivatization reactions, most notably esterification.
Derivatization of the Primary Alcohol Functionality
The hydroxymethyl group of this compound can be readily converted to a variety of esters through reaction with acylating agents such as acid chlorides or acid anhydrides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (HCl or a carboxylic acid, respectively).
A general method for the preparation of such esters involves the reaction of the alcohol with an acid chloride in an inert solvent like dichloromethane (B109758) or diethyl ether. Alternatively, reaction with an acid anhydride, often in the presence of a catalytic amount of a strong acid or a base like 4-dimethylaminopyridine (B28879) (DMAP), can also yield the corresponding ester.
Table 2: Representative Esterification Reactions of Pyridine Methanols
| Acylating Agent | Product | Catalyst/Base |
| Acetyl Chloride | (2-chloro-5-ethylpyridin-3-yl)methyl acetate (B1210297) | Pyridine or Triethylamine |
| Benzoyl Chloride | (2-chloro-5-ethylpyridin-3-yl)methyl benzoate | Pyridine or Triethylamine |
| Acetic Anhydride | (2-chloro-5-ethylpyridin-3-yl)methyl acetate | 4-Dimethylaminopyridine (DMAP) (catalytic) |
The synthesis of related pyridinemethanol esters has been described in the patent literature, for instance, the formation of an acetate ester as an intermediate in the synthesis of 2-chloro-pyridinemethanol. This process involves the reaction of a 2-chloro-monochloromethylpyridine with an alkali metal salt of a carboxylic acid, such as sodium acetate, to form the ester, which is then hydrolyzed to the alcohol. This indicates that the reverse reaction, the esterification of the alcohol, is a feasible and well-precedented transformation.
Etherification Approaches
The primary alcohol of the hydroxymethyl group in this compound can be readily converted into an ether. This transformation is typically achieved under basic conditions to deprotonate the hydroxyl group, forming an alkoxide, which then acts as a nucleophile. The Williamson ether synthesis is a common method, involving the reaction of the resulting alkoxide with an alkyl halide.
The reaction begins with the treatment of the alcohol with a strong base, such as sodium hydride (NaH), to form the sodium alkoxide. This is followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. The choice of base and solvent is crucial to ensure efficient conversion while minimizing side reactions.
| Reactant 1 | Reagent(s) | Reactant 2 | Product | Reaction Type |
| This compound | 1. NaH 2. CH₃I | Methyl Iodide | 2-chloro-5-ethyl-3-(methoxymethyl)pyridine | Williamson Ether Synthesis |
| This compound | 1. NaH 2. CH₃CH₂Br | Ethyl Bromide | 2-chloro-5-ethyl-3-(ethoxymethyl)pyridine | Williamson Ether Synthesis |
| This compound | 1. NaH 2. C₆H₅CH₂Cl | Benzyl Chloride | 3-(benzyloxymethyl)-2-chloro-5-ethylpyridine | Williamson Ether Synthesis |
This table presents potential etherification reactions of this compound.
Halogenation of the Hydroxymethyl Group
Substitution of the hydroxyl group with a halogen, particularly chlorine, is a key transformation that converts the alcohol into a more reactive electrophilic site. This resulting chloromethyl group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. This conversion is a common strategy in the synthesis of various pyridine-based agrochemicals and pharmaceuticals. google.comgoogle.comgoogle.com
Chlorination Mechanisms with Tosyl Chloride and Thionyl Chloride
Two of the most frequently used reagents for the chlorination of hydroxymethyl groups are thionyl chloride (SOCl₂) and tosyl chloride (TsCl).
Thionyl Chloride (SOCl₂): The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite ester intermediate. In the presence of a base like pyridine (which can also act as the solvent), the mechanism typically follows an Sₙ2 pathway. The base deprotonates the intermediate, and the chloride ion released from the thionyl chloride attacks the carbon atom, displacing the chlorosulfite group. Alternatively, in the absence of a base, the reaction can proceed via an Sₙi (internal nucleophilic substitution) mechanism where the chlorosulfite group decomposes, with the chlorine atom being delivered from the intermediate itself. The conversion of hydroxymethyl compounds to their corresponding chlorides using thionyl chloride is a well-established multi-step process for creating intermediates like 2-chloro-5-chloromethylpyridine. google.comgoogle.com
Tosyl Chloride (TsCl): The primary role of tosyl chloride is typically to convert the hydroxyl group into a good leaving group, the tosylate ester. This is achieved by reacting the alcohol with TsCl in the presence of a base like pyridine. The resulting tosylate can then be displaced by a nucleophile, such as a chloride ion from a source like lithium chloride (LiCl), in a standard Sₙ2 reaction. However, it has been noted in the literature that reactions with tosyl chloride can sometimes lead directly to chlorinated products, where the chloride ion originates from the tosyl chloride reagent or its byproducts. researchgate.net
| Reagent | Intermediate | Mechanism | Key Features |
| Thionyl Chloride (SOCl₂) | Alkyl chlorosulfite | Sₙ2 or Sₙi | Reaction byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion. |
| Tosyl Chloride (TsCl) | Tosylate ester | Sₙ2 (two steps) | Forms a stable, isolable tosylate intermediate; subsequent reaction with a chloride source is required for chlorination. |
This table provides a comparison of chlorination mechanisms for the hydroxymethyl group.
Selectivity Challenges in Halogenation
While the halogenation of the hydroxymethyl group is generally efficient, selectivity can be a challenge. The pyridine nitrogen is basic and can be protonated or quaternized by the acidic byproducts (HCl) generated during chlorination with thionyl chloride, which can deactivate the ring. Furthermore, the conditions used for chlorination must be carefully controlled to avoid unwanted side reactions at other positions. For instance, radical chlorination of the ethyl group could occur under certain conditions. In related syntheses, such as the chlorination of 2-chloro-5-methylpyridine (B98176), the reaction does not always proceed uniformly, and there is a risk of forming polychlorinated byproducts, which necessitates stopping the reaction before completion to avoid complex mixtures. google.comgoogle.com This highlights the need for careful optimization of reaction conditions to ensure selective transformation of the hydroxymethyl group.
Reactions Involving the Ethyl Group
The ethyl group at the C5 position of the pyridine ring is also susceptible to chemical modification, primarily through oxidation.
Oxidative Transformations of Alkyl Chains on Pyridine Rings
Alkyl chains on aromatic rings can be oxidized to form ketones or carboxylic acids. The ethyl group of this compound can potentially be oxidized to an acetyl group (ketone) or, under more vigorous conditions, to a carboxyl group (carboxylic acid). Such oxidative transformations often require strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Additionally, catalytic methods can be employed. For example, the oxidative dealkylation of alkylated pyridines can be achieved using air over a vanadium(V) oxide catalyst. wikipedia.org This process converts the alkyl group into other functionalities, offering another route for diversification of the parent molecule. The oxidation of dihydropyridines to their corresponding pyridine derivatives is also a well-studied metabolic process, indicating the general susceptibility of the pyridine system and its substituents to oxidation. wum.edu.pk
Cross-Coupling Reactions and Advanced Derivatizations
The chlorine atom at the C2 position of the pyridine ring is a key handle for advanced derivatization through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Common cross-coupling reactions applicable to this compound include:
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.
Sonogashira Coupling: Coupling with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to introduce an alkynyl substituent.
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, replacing the chlorine with an amino group.
The use of well-defined palladium-N-heterocyclic carbene (NHC) complexes has been shown to be effective for challenging B-alkyl Suzuki cross-couplings of 2-pyridyl ammonium (B1175870) salts, demonstrating a pathway for alkylation at the chloro-position. organic-chemistry.org These reactions significantly expand the synthetic utility of this compound, allowing for the construction of a wide array of complex derivatives.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Biaryl or Alkyl-aryl compound |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ + CuI + Base (e.g., Et₃N) | Aryl-alkyne |
| Heck | Alkene | Pd(OAc)₂ + Ligand (e.g., PPh₃) | Substituted alkene |
| Buchwald-Hartwig | Amine | Pd Catalyst + Ligand (e.g., BINAP) | Aryl amine |
This table summarizes potential cross-coupling reactions at the C2 position.
Suzuki Reactions with Halogenated Pyridine Precursors
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. harvard.edu This reaction is particularly valuable for creating biaryl structures, which are common motifs in pharmaceuticals and functional materials. For halogenated pyridines, such as derivatives of this compound, the Suzuki reaction offers a powerful method for further functionalization by introducing aryl or other organic substituents at the position of the halogen.
The reactivity of the chlorine atom at the C-2 position of the pyridine ring is central to its participation in Suzuki coupling reactions. Generally, the reactivity of halogens in these reactions follows the order I > Br > Cl, which means that chloro-pyridines can sometimes be challenging substrates requiring carefully optimized catalytic systems. harvard.edu Research into the Suzuki coupling of chloro-pyridines has led to the development of highly active palladium catalysts. For instance, catalyst systems based on palladium acetate with phosphine (B1218219) ligands like P(t-Bu)3 or PCy3 have proven effective for the coupling of aryl chlorides. organic-chemistry.org
While specific studies on this compound are not extensively detailed in the provided literature, the reactivity can be inferred from studies on structurally similar halogenated pyridines. For example, a general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles has been developed, highlighting the importance of the catalyst system. nih.gov In one study, a catalyst based on Pd2dba3 and a phosphite (B83602) ligand was highly effective for coupling 2-pyridylboronates with aryl bromides. nih.gov For the more challenging aryl chlorides, a different ligand was required to achieve good yields. nih.gov
Another relevant example is the palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine (B95902) with various arylboronic acids in an aqueous phase. researchgate.net This method successfully yielded 3,5-dichloro-2-arylpyridines in high yields, demonstrating that even with multiple chloro-substituents, selective coupling is achievable under mild, environmentally benign conditions. researchgate.net The reaction conditions for the Suzuki coupling of related chloro-pyridines often involve a palladium source, a base, and a suitable solvent.
| Entry | Halogenated Pyridine | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 2-Pyridylboronate | 4-Bromoanisole | Pd2dba3 / Ligand 1 | KF | Dioxane | 74 |
| 2 | 2-Pyridylboronate | 4-Chlorobenzonitrile | Pd2dba3 / Ligand 2 | KF | Dioxane | 73 |
| 3 | 2,3,5-Trichloropyridine | Arylboronic acid | Pd(OAc)2 | - | Aqueous | High |
Functionalization via Click Chemistry (Analogous Applications)
Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgtcichemicals.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. organic-chemistry.orgsigmaaldrich.com This reaction is highly efficient and can be performed under mild, often aqueous, conditions. tcichemicals.com
While direct applications of click chemistry involving this compound are not explicitly documented, its structure contains a hydroxymethyl group (-CH2OH) that is readily amenable to functionalization for participation in click reactions. This allows for the analogous application of click chemistry principles to link the pyridine core to other molecules of interest, such as biomolecules, polymers, or fluorescent tags.
To prepare this compound for a click reaction, the primary alcohol can be converted into either an azide or an alkyne derivative.
Synthesis of an Azide Derivative: The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively. Subsequent reaction with sodium azide (NaN3) would then yield the corresponding azidomethylpyridine derivative via nucleophilic substitution.
Synthesis of an Alkyne Derivative: The hydroxyl group can be reacted with an alkyne-containing molecule that has a suitable functional group for forming an ether or ester linkage. For example, reaction with propargyl bromide in the presence of a base would yield a propargyl ether derivative.
Once these azide or alkyne-functionalized derivatives of this compound are synthesized, they can be used in a CuAAC reaction. For instance, the azidomethyl derivative could be reacted with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,4-disubstituted triazole. Alternatively, the alkyne-functionalized pyridine could be reacted with an organic azide.
Another variant of the azide-alkyne cycloaddition is the ruthenium-catalyzed reaction (RuAAC), which typically yields the 1,5-disubstituted triazole regioisomer. organic-chemistry.org This provides an alternative pathway to a different constitutional isomer, expanding the diversity of structures that can be synthesized.
| Entry | Pyridine Derivative | Coupling Partner | Reaction Type | Catalyst | Product Type |
| 1 | (2-chloro-5-ethylpyridin-3-yl)methyl azide | Terminal Alkyne (R-C≡CH) | CuAAC | Copper(I) | 1,4-disubstituted 1,2,3-triazole |
| 2 | 2-chloro-5-ethyl-3-((prop-2-yn-1-yloxy)methyl)pyridine | Organic Azide (R-N3) | CuAAC | Copper(I) | 1,4-disubstituted 1,2,3-triazole |
| 3 | (2-chloro-5-ethylpyridin-3-yl)methyl azide | Terminal Alkyne (R-C≡CH) | RuAAC | Ruthenium (e.g., Cp*RuCl) | 1,5-disubstituted 1,2,3-triazole |
The application of click chemistry through these analogous pathways would allow for the modular construction of more complex molecules built upon the this compound scaffold. This highlights the versatility of the compound as a building block in medicinal chemistry and materials science.
Role As an Intermediate and Building Block in Advanced Organic Synthesis
Precursor in Complex Organic Synthesis
As a functionalized heterocyclic compound, 2-chloro-5-ethyl-3-Pyridinemethanol serves as a valuable precursor in multi-step organic syntheses. The presence of three distinct reactive sites—the chloro substituent, the hydroxyl group, and the pyridine (B92270) ring itself—allows for a variety of chemical transformations. Organic chemists can selectively target these sites to build molecular complexity, making it a key starting material for the synthesis of a wide range of more elaborate chemical structures. The strategic positioning of the ethyl and hydroxymethyl groups on the pyridine core influences the electronic properties and reactivity of the molecule, providing a specific framework for the design of novel compounds.
Intermediate in Pharmaceutical Active Ingredient Synthesis
The pyridine scaffold is a common motif in many pharmaceutically active compounds, and derivatives of this compound are instrumental in the development of new therapeutic agents.
Development of Compounds with Specific Molecular Targets
The synthesis of novel drug candidates often relies on the use of specialized building blocks to create molecules with high affinity and selectivity for specific biological targets. While direct evidence for the use of this compound in a marketed drug is not prevalent, its structural analogs, such as chlorinated pyridinemethanols, are known intermediates in the synthesis of compounds designed to interact with specific enzymes or receptors. The ethyl group at the 5-position can provide beneficial steric and lipophilic properties, potentially enhancing the binding of a final drug molecule to its target protein.
Building Block for Agrochemical and Pesticide Development
The agricultural industry continually seeks new and effective crop protection agents, and pyridine-based compounds have proven to be a rich source of innovation. nih.gov The structural framework of this compound is highly relevant to the synthesis of modern agrochemicals.
Synthesis of Neonicotinoid Compounds and Analogs
Neonicotinoids are a significant class of insecticides, and their synthesis often involves intermediates containing a chloropyridine moiety. While the most common precursor for many commercial neonicotinoids is 2-chloro-5-chloromethylpyridine, the potential for this compound to serve as a building block for novel analogs is an area of interest for synthetic chemists. The ethyl group offers a point of structural diversity that can be exploited to modify the insecticidal spectrum, selectivity, and environmental profile of new pesticide candidates. The hydroxymethyl group can be further functionalized to introduce different pharmacophores, leading to the development of next-generation neonicotinoid-like compounds.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry, particularly atom economy, are paramount in modern chemical synthesis, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste. primescholars.comdntb.gov.ua Traditional multi-step syntheses of related compounds, such as 2-chloro-5-chloromethyl-pyridine, often involve hazardous reagents like thionyl chloride and produce significant waste, highlighting the need for more efficient methods. google.com
Future research should focus on developing novel synthetic strategies for 2-chloro-5-ethyl-3-Pyridinemethanol that are both sustainable and atom-economical. Promising approaches include:
Catalytic Approaches: The use of transition metal catalysts can enable highly efficient and selective transformations. nih.gov Research into catalytic cycles that minimize waste and allow for catalyst recycling would be highly beneficial.
Solvent-Free and Microwave-Assisted Synthesis: Exploring mechanosynthesis or microwave irradiation could offer greener alternatives to conventional heating methods, often resulting in shorter reaction times, reduced energy consumption, and higher yields. nih.govekb.eg
A key metric for evaluating the "greenness" of these new routes is the atom economy, which calculates the efficiency of a reaction in converting reactants to the desired product. primescholars.com
Table 1: Comparison of Synthetic Route Efficiency Metrics
| Metric | Description | Goal for Sustainable Synthesis |
| Atom Economy (AE) | (Molecular weight of desired product / Molecular weight of all reactants) x 100. primescholars.com | Maximize (approaching 100%). rsc.org |
| Reaction Mass Efficiency (RME) | Mass of the product / Total mass of reactants. ekb.eg | Maximize |
| E-Factor | Total waste (kg) / Product (kg). | Minimize |
| Yield Economy (YE) | Yield % / Reaction Time. ekb.eg | Maximize |
Developing synthetic routes for this compound that optimize these metrics is a critical goal for future research.
Exploration of Novel Reactivity and Functionalization Pathways
While the synthesis of the core structure is important, exploring the reactivity of this compound is crucial for expanding its utility. The pyridine (B92270) scaffold is a cornerstone in pharmaceuticals and agrochemicals, but direct and selective functionalization of the pyridine ring remains a significant challenge. acs.orgthieme-connect.com
Future investigations should target the unique reactivity imparted by the chloro, ethyl, and hydroxymethyl substituents. Key research avenues include:
C-H Bond Functionalization: Recent advances have demonstrated the use of transition-metal catalysis (e.g., Rhodium) for the regioselective amidation of pyridine C-H bonds, often guided by a directing group. acs.org Applying these methods to the unsubstituted positions on the pyridine ring of this compound could lead to a diverse range of new derivatives.
Phosphonium (B103445) Salt Intermediates: A novel strategy involves converting pyridines into heterocyclic phosphonium salts, which act as versatile handles for subsequent bond-forming reactions at the 4-position, allowing for the introduction of C-O, C-S, C-N, and C-C bonds. thieme-connect.comnih.gov Adapting this methodology could unlock new functionalization pathways.
Reactivity of the Hydroxymethyl Group: The -CH₂OH group is a prime site for further transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution, thereby providing access to a wide array of new compounds.
Advanced Computational Modeling for Structure-Reactivity Prediction
Computational chemistry offers powerful tools for accelerating chemical research by predicting molecular properties and reaction outcomes, thereby guiding experimental work. chemrxiv.orgeurasianjournals.com For this compound, advanced computational modeling can provide invaluable insights.
Future research should leverage these techniques to:
Predict Reactivity and Site Selectivity: Using methods like Density Functional Theory (DFT), researchers can model the electronic structure of the molecule to predict the most likely sites for electrophilic or nucleophilic attack, guiding functionalization strategies. nih.gov
Design Novel Derivatives with Desired Properties: Molecular modeling and docking studies can be used to design new derivatives with specific biological or material properties. nih.gov For instance, algorithms can predict properties like water solubility, CNS penetration for potential pharmaceutical applications, or electronic properties for materials science. nih.gov
Develop Machine Learning Models: By generating computational data for a range of pyridine derivatives, machine learning algorithms can be trained to predict reaction outcomes, such as yields and stereoselectivities, for new reactions, significantly reducing the need for extensive empirical screening. chemrxiv.org
Table 2: Computational Approaches for Pyridine Derivative Research
| Computational Method | Application | Potential Insights for this compound |
| Density Functional Theory (DFT) | Elucidating electronic structure and properties. eurasianjournals.comnih.gov | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. |
| Molecular Docking | Predicting binding modes and affinity to biological targets. nih.gov | Guiding the design of derivatives with potential pharmaceutical activity. |
| Molecular Dynamics (MD) Simulations | Exploring dynamic behavior and conformational space. eurasianjournals.com | Understanding interactions with solvents or biological macromolecules. |
| Machine Learning (ML) | Predicting properties and reaction outcomes from structural inputs. chemrxiv.org | Accelerating the discovery of new reactions and functional derivatives. |
Investigation of Emerging Applications in Functional Materials
The unique combination of a halogenated pyridine ring and a reactive hydroxymethyl group makes this compound an interesting candidate for the development of novel functional materials. Pyridine-based structures are already used as ligands for metal complexes and in battery technologies. thieme-connect.com
Future research should explore the potential of this compound in materials science:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom can coordinate with metal ions to form coordination polymers or MOFs. The specific substituents on the ring could influence the resulting structure and properties, such as porosity, catalytic activity, or luminescence.
Polymer Synthesis: The hydroxymethyl group can serve as a handle for polymerization reactions. It could be converted into a monomer and incorporated into polyesters, polyethers, or polyurethanes, potentially imparting properties like flame retardancy (due to the chlorine atom) or specific thermal and mechanical characteristics.
Functional Surfaces: The molecule could be used to modify surfaces, with the hydroxymethyl group acting as an anchor to a substrate and the functionalized pyridine ring providing specific surface properties, such as altered hydrophobicity or binding sites for sensors.
Detailed Mechanistic Studies of Environmental Degradation Processes
Understanding the environmental fate of synthetic compounds is crucial. Pyridine and its derivatives enter the environment from various industrial and agricultural sources. tandfonline.comresearchgate.net While many pyridine compounds are biodegradable, the specific structure, particularly the presence of substituents like chlorine, can significantly affect their persistence and degradation pathway. tandfonline.comresearchgate.netnih.gov
A critical area for future research is the detailed investigation of the environmental degradation of this compound.
Identification of Degrading Microorganisms: Studies are needed to isolate and identify bacteria and fungi from soil and water that are capable of metabolizing this specific compound. researchgate.net
Elucidation of Metabolic Pathways: The degradation of pyridines often begins with hydroxylation, catalyzed by monooxygenase enzymes, followed by ring cleavage. nih.govasm.org Research should focus on identifying the specific enzymatic steps and metabolic intermediates involved in the breakdown of this compound. This includes determining whether the degradation starts at the ring, the ethyl group, or the hydroxymethyl group.
Assessment of Persistence and Toxicity of Metabolites: Chlorinated aromatic compounds can be more resistant to degradation than their non-chlorinated counterparts. nih.gov It is essential to determine the rate of degradation and to identify any persistent or potentially toxic metabolites that may be formed during the process.
Table 3: Known Microbial Degradation Pathways for Pyridine Derivatives
| Degradation Step | Description | Key Enzymes | Relevant Microorganisms |
| Initial Hydroxylation | The addition of a hydroxyl group to the pyridine ring, often a key initial step. researchgate.netnih.gov | Monooxygenases | Alcaligenes faecalis, Paracoccus sp. researchgate.netnih.gov |
| Ring Cleavage | Opening of the aromatic ring structure. researchgate.netasm.org | Monooxygenases, Hydrolases | Arthrobacter sp. asm.org |
| Complete Mineralization | Breakdown into simpler inorganic compounds like CO₂, H₂O, and NH₃. | Various metabolic enzymes | Various bacteria and fungi. |
Investigating how the specific substitution pattern of this compound influences these pathways is a vital avenue for future environmental research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-chloro-5-ethyl-3-Pyridinemethanol, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves refluxing intermediates in acidic ethanol (e.g., 6M HCl in ethanol at reflux for 20 hours), followed by purification via silica gel column chromatography (eluent: ethyl acetate/petroleum ether) . Yield optimization requires careful control of stoichiometry, temperature, and catalyst selection. For example, prolonged reaction times may lead to side products, while insufficient acid concentration can reduce cyclization efficiency.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the substitution pattern on the pyridine ring and hydroxyl group. Infrared (IR) spectroscopy identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while single-crystal X-ray diffraction offers definitive structural confirmation . Cross-referencing these methods ensures accuracy.
Q. How can researchers purify this compound effectively?
- Methodological Answer : Silica gel column chromatography is widely used, with solvent systems optimized based on polarity (e.g., ethyl acetate/petroleum ether gradients). Recrystallization from methylene chloride or ethanol can further enhance purity, as demonstrated in analogous pyridine derivatives . Monitoring via thin-layer chromatography (TLC) during purification is recommended.
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Full factorial design allows systematic variation of factors (e.g., temperature, catalyst loading, solvent ratio). For instance, a 2³ design (three factors at two levels) can identify interactions affecting yield. Response surface methodology (RSM) then refines optimal conditions . This approach minimizes experimental runs while maximizing data utility.
Q. What computational methods are suitable for studying the reaction mechanism of this compound formation?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and intermediates, providing insights into regioselectivity and activation energies. PubChem-derived molecular descriptors (e.g., InChIKey, SMILES) enable precise computational modeling . Coupling DFT with kinetic simulations helps validate proposed mechanisms.
Q. How should researchers address contradictory data in melting point or spectral analysis of this compound?
- Methodological Answer : Cross-validation using multiple analytical techniques is essential. For example, discrepancies in melting points may arise from polymorphic forms; X-ray diffraction or differential scanning calorimetry (DSC) can resolve these . Similarly, overlapping NMR peaks may require advanced techniques like 2D-COSY or HSQC for deconvolution .
Q. What strategies ensure the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess degradation under humidity, light, and temperature. Storage in inert atmospheres (argon) at −20°C is recommended for long-term preservation. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) identifies degradation pathways, with HPLC monitoring for purity .
Q. How can researchers explore the biological activity of this compound in drug development?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the chloromethyl and ethyl substituents. In vitro assays (e.g., enzyme inhibition, cytotoxicity) are conducted first, followed by molecular docking to predict target binding. Pharmacokinetic properties (e.g., LogP) are calculated using software like Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
